Dicyclomine

Catalog No.
S601685
CAS No.
77-19-0
M.F
C19H35NO2
M. Wt
309.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclomine

CAS Number

77-19-0

Product Name

Dicyclomine

IUPAC Name

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3

InChI Key

CURUTKGFNZGFSE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2

Solubility

3.27e-03 g/L

Synonyms

Bentyl, Bentylol, Di Cyclonex, Di Spaz, Di-Cyclonex, Di-Spaz, Dibent, Diclomin, Dicyclomine, Dicyclomine Hydrochloride, Dicycloverin, Hydrochloride, Dicyclomine, Lomine, Merbentyl, OR Tyl, OR-Tyl, Spascol

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2

Description

The exact mass of the compound Dicyclomine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.27e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Solid

XLogP3

5.5

LogP

5.5

Melting Point

165-166

UNII

4KV4X8IF6V

Related CAS

67-92-5 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

77-19-0
67-92-5

Wikipedia

Dicyclomine

Drug Warnings

DICYCLOMINE SHOULD BE USED CAUTIOUSLY IN PT WITH PROSTATIC HYPERTROPHY, BLADDER NECK OBSTRUCTION, PYLORIC OBSTRUCTION, & CARDIOSPASM. EVEN THOUGH IT DOES NOT APPEAR TO RAISE INTRAOCULAR PRESSURE IN NARROW-ANGLE GLAUCOMA, IT IS ADVISABLE TO MONITOR PRESSURE OF SUCH PT.
CLINICAL USE OF.../BENTYL/ HAS BEEN DISAPPOINTING.
A 3-YR-OLD MALE INGESTED APPROX 100 TABLETS OF BENDECTIN & DEVELOPED TONIC-CLONIC SEIZURES FOLLOWED BY CARDIAC ARREST. ANALYSIS YIELDED HIGH LEVELS OF DOXYLAMINE, DICYCLOMINE & PYRIDOXINE. DOXYLAMINE APPEARS TO BE TOXIC CONSTITUENT.

Biological Half Life

The mean plasma elimination half life is approximately 1.8 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

US PATENT 2,474,796. /HYDROCHLORIDE/
PREPD FROM 1-CYCLOHEXYLCYCLOHEXYL CYANIDE BY ALCOHOLYSIS & ESTERIFICATION... /HYDROCHLORIDE/

General Manufacturing Information

[1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester: INACTIVE

Analytic Laboratory Methods

GLC METHOD AFFORDED SATISFACTORY SENSITIVITY & REPRODUCIBILITY & ALLOWED DIRECT SIMULTANEOUS DETECTION OF SEVERAL CONSTITUENTS IN MULTICOMPONENT SYSTEM.
COMPUTERIZED GAS-LIQ CHROMATOGRAPHIC METHOD FOR CONTENT UNIFORMITY ANALYSIS OF DICYCLOMINE HYDROCHLORIDE CAPSULES & TABLETS. GLC RESULTS WERE COMPARABLE (WITHIN 1%) TO THOSE OBTAINED USING USP PROCEDURE.

Clinical Laboratory Methods

GLC METHOD SUITABLE FOR DETERMINING BLOOD LEVELS FOLLOWING NORMAL THERAPEUTIC DOSES.

Interactions

...ANTICHOLINERGIC AGENTS, SUCH AS...DICYCLOMINE...WOULD BE EXPECTED TO INTERACT WITH DIGOXIN...

Stability Shelf Life

STABLE IN AIR & TO MODERATE HEAT /HYDROCHLORIDE/

Dates

Modify: 2023-07-20

Chemical cross-linking: A feasible approach to prolong doxylamine/pyridoxine release from spray-dried chitosan microspheres

Plamen Katsarov, Bissera Pilicheva, Yordanka Uzunova, Georgi Gergov, Margarita Kassarova
PMID: 30077710   DOI: 10.1016/j.ejps.2018.07.059

Abstract

Spray-dried chitosan microparticles have been widely exploited as vehicles for mucosal drug delivery. Despite their advantages as pharmaceutical formulations, one of the major challenges is achieving sustained drug release, which would diminish toxicity and dosage frequency. The aim of this study was to formulate mucoadhesive glutaraldehyde cross-linked chitosan microparticles loaded with doxylamine succinate and pyridoxine hydrochloride as potential nasal drug delivery systems with sustained release. Microparticle models were formulated via spray-drying technique, using glutaraldehyde in different concentrations (0.1-1.0 mg/mL) as a cross-linking agent for chitosan. The obtained particles were with spherical shape, smooth surface and median diameter of 4 μm. The drug entrapment efficiency was high (80.47%-94.25%), indicating a tendency to decrease at higher glutaraldehyde concentrations. FTIR data demonstrated that there were no chemical interactions between glutaraldehyde and the drugs. The in vitro studies showed that the cross-linking process substantially limited particles swelling. The cross-linked particles exhibited sustained drug release characteristics at pH 6.8 over a period of 5 h with an initial burst-effect in the first 30 min. Drug release followed Korsmeyer-Peppas kinetics. Although a decrease of the particles mucoadhesive properties was observed after modification, all cross-linked formulations demonstrated high in vitro adsorption of mucin. The proposed models of mucoadhesive microsphere with sustained drug release are a perspective ground for further development of a novel delivery system for nasal administration of doxylamine and pyridoxine.


Problematic dicyclomine use: A case report and narrative review

Virendra Vikram Singh, Snehil Gupta, Siddharth Sarkar, Biswadip Chatterjee
PMID: 31864128   DOI: 10.1016/j.ajp.2019.101891

Abstract




The human muscarinic acetylcholine receptor antagonist, Dicyclomine targets signal transduction genes and inhibits the virulence factors in the human pathogen, Candida albicans

Awad Ali, Ashwini Jadhav, Priyanka Jangid, Rajendra Patil, Amruta Shelar, Sankunny Mohan Karuppayil
PMID: 29348527   DOI: 10.1038/s41429-017-0013-z

Abstract

Dicyclomine is a human muscarinic acetylcholine receptor antagonist used for the treatment of abdominal cramps. We are reporting here that dicyclomine can inhibit the in vitro growth and virulence factors of the human pathogen Candida albicans very effectively. Dicyclomine inhibited adhesion, early biofilm, mature biofilm, and planktonic growth. Yeast to hyphal form transition of C. albicans in various inducer media such as serum, proline, glucose, and N-acetylglucosamine was inhibited. Dicyclomine also could kill C. albicans cells within 15 min of exposure. Dicyclomine appears to inhibit the yeast to hyphal conversion by affecting signal transduction pathway. The expression of selected genes associated with yeast to hyphal form transition in serum in presence of dicyclomine was studied using real-time polymerase chain reaction (RtPCR). The RtPCR analysis showed that dicyclomine targets both cAMP pathway as well as MAPK cascade. Eight genes were upregulated. Out of these, three major upregulated genes were Bcy1, Tup1, and Mig1. Dicyclomine downregulated Ume6, Ece1, and Pde2 genes which are involved in cAMP signaling pathway and also downregulated the DNA binding protein gene, Rfg1. Dicyclomine significantly upregulated the master negative regulator of hyphal formation, Tup1. Based on this study we suggest that the muscarinic acetylcholine receptor antagonist, dicyclomine could be repositioned as a potential anti-Candida albicans as well as anti-virulence agent.


Inhibitory action of dicyclomine on lipase activity, kinetics and molecular study

Majid Talebi, Dariush Minai-Tehrani, Mohammad Fazilati, Arash Minai-Tehrani
PMID: 29055706   DOI: 10.1016/j.ijbiomac.2017.10.123

Abstract

Lipase is one of the most important groups of enzymes for industry and medicine. It breaks down triacylglycerol to glycerol and fatty acids. Some bacteria use lipase to degrade the extracellular matrix of the host cells to penetrate into the tissues. Dicyclomine is a muscarinic antagonist receptor that relieves the smooth muscle spasm of the gastrointestinal tract and affects the cardiovascular system. In this research, the effect of a dicyclomine on the lipase activity of Pseudomonas aeruginosa was studied. Hanes-Woolf plot showed that the drug inhibited the enzyme by competitive inhibition. The IC
value (60uM) and Ki (30uM) of the drug revealed that the drug bound to enzyme with high affinity. Determination of enzyme activity in various temperature showed that the maximum activity of lipase was at 60°C both in the presence and absence of the drug. Arrhenius plot determined that the activation energy of the enzyme reaction was increased in the presence of the drug. The model of binding demonstrated that the drug entered a pocket containing 10 amino acids and interacted by hydrogen bond and hydrophobic interaction and the conformational change of the enzyme after binding of the drug was confirmed by fluorescence measurement.


Probable association of acute pancreatitis with dicyclomine

Ahmad Kaako
PMID: 30459133   DOI: 10.5152/tjg.2018.18411

Abstract




M1 muscarinic receptor is a key target of neuroprotection, neuroregeneration and memory recovery by i-Extract from Withania somnifera

Arpita Konar, Richa Gupta, Rajendra K Shukla, Bryan Maloney, Vinay K Khanna, Renu Wadhwa, Debomoy K Lahiri, Mahendra K Thakur
PMID: 31570736   DOI: 10.1038/s41598-019-48238-6

Abstract

Memory loss is one of the most tragic symptoms of Alzheimer's disease. Our laboratory has recently demonstrated that 'i-Extract' of Ashwagandha (Withania somnifera) restores memory loss in scopolamine (SC)-induced mice. The prime target of i-Extract is obscure. We hypothesize that i-Extract may primarily target muscarinic subtype acetylcholine receptors that regulate memory processes. The present study elucidates key target(s) of i-Extract via cellular, biochemical, and molecular techniques in a relevant amnesia mouse model and primary hippocampal neuronal cultures. Wild type Swiss albino mice were fed i-Extract, and hippocampal cells from naïve mice were treated with i-Extract, followed by muscarinic antagonist (dicyclomine) and agonist (pilocarpine) treatments. We measured dendritic formation and growth by immunocytochemistry, kallikrein 8 (KLK8) mRNA by reverse transcription polymerase chain reaction (RT-PCR), and levels of KLK8 and microtubule-associated protein 2, c isoform (MAP2c) proteins by western blotting. We performed muscarinic receptor radioligand binding. i-Extract stimulated an increase in dendrite growth markers, KLK8 and MAP2. Scopolamine-mediated reduction was significantly reversed by i-Extract in mouse cerebral cortex and hippocampus. Our study identified muscarinic receptor as a key target of i-Extract, providing mechanistic evidence for its clinical application in neurodegenerative cognitive disorders.


Explore Compound Types